Methyl 2-amino-3-hydroxy-2-methylpropanoate hydrochloride
Description
Methyl 2-amino-3-hydroxy-2-methylpropanoate hydrochloride is an amino ester hydrochloride with the molecular formula C₅H₁₂ClNO₃ and a molecular weight of 169.61 g/mol . Its structure features a methyl ester group, a hydroxyl substituent at the third carbon, and a methyl branch at the second carbon (Figure 1). The compound is available in enantiomeric forms, such as the (R)-configuration (CAS 134899-86-8), which is critical for stereospecific applications in pharmaceuticals or asymmetric synthesis . The hydrochloride salt enhances solubility and stability, making it suitable for synthetic intermediates in organic chemistry or medicinal research.
Properties
IUPAC Name |
methyl 2-amino-3-hydroxy-2-methylpropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c1-5(6,3-7)4(8)9-2;/h7H,3,6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOVZRPIWXDGEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89500-37-8 | |
| Record name | methyl 2-amino-3-hydroxy-2-methylpropanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-hydroxy-2-methylpropanoate hydrochloride involves several steps. One common method includes the esterification of 2-amino-3-hydroxy-2-methylpropanoic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-hydroxy-2-methylpropanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of methyl 2-oxo-3-hydroxy-2-methylpropanoate.
Reduction: Formation of methyl 2-amino-3-hydroxy-2-methylpropanol.
Substitution: Formation of various substituted derivatives depending on the substituent used.
Scientific Research Applications
Methyl 2-amino-3-hydroxy-2-methylpropanoate hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-hydroxy-2-methylpropanoate hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in ester groups, substituents, stereochemistry, or aromatic moieties. Below is a detailed comparison based on molecular properties, synthesis, and applications:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Ester Group Variations: Ethyl esters (e.g., Ethyl 2-amino-3-methoxypropanoate HCl ) exhibit higher molecular weights and altered solubility compared to methyl esters. Methyl esters (e.g., target compound ) are typically more volatile and may have faster metabolic clearance in biological systems.
Substituent Effects: Hydroxy vs. Methoxy substituents (e.g., ) enhance steric bulk and electron-donating effects. Aromatic vs. Aliphatic: Phenyl or indole groups introduce π-π interactions, influencing binding affinity in drug-receptor interactions.
Stereochemical Considerations: The (R)-enantiomer of the target compound and the (S)-configured Methyl 3,3-dimethyl-2-(methylamino)butanoate HCl highlight the role of chirality in pharmacological activity or synthetic pathways.
Synthesis and Stability: The target compound’s discontinued status in some catalogs may reflect synthetic challenges or instability. In contrast, Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl is synthesized via a dioxane-HCl route with 100% yield .
The phenyl variant could mimic phenylalanine analogs, relevant in metabolic disorder research.
Biological Activity
Methyl 2-amino-3-hydroxy-2-methylpropanoate hydrochloride, also known as (S)-Methyl 2-amino-3-hydroxypropanoate, is an amino acid derivative that has garnered attention for its potential biological activities. This article explores the compound's structural characteristics, synthesis, and various biological activities, including its effects on cancer cells and other therapeutic implications.
Structural Information
- Molecular Formula : CHClNO
- Molecular Weight : 169.61 g/mol
- CAS Number : 89500-37-8
- SMILES Notation : CC(CO)(C(=O)OC)N
- InChI : InChI=1S/C5H11NO3/c1-5(6,3-7)4(8)9-2/h7H,3,6H2,1-2H3
Synthesis Methods
The synthesis of this compound can be achieved through various methods. A notable method involves the coupling of L-serine methyl ester with benzotriazol-1-ol and carbodiimide in dichloromethane, yielding high purity and yield (94%) under controlled conditions .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of methyl 2-amino-3-hydroxy-2-methylpropanoate have shown significant inhibitory effects on cancer cell lines such as HCT-116 and HeLa. The IC values for these compounds were reported to be in the range of 0.69 μM to 11 μM, indicating strong antiproliferative activity compared to standard chemotherapeutics like doxorubicin (IC = 2.29 μM) .
Mechanism of Action :
The biological activity has been linked to the inhibition of histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival. The compounds were found to selectively target cancerous cells while sparing normal cells like HEK-293 .
Other Biological Activities
Beyond anticancer effects, this compound exhibits various other biological activities:
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter levels.
- Metabolic Effects : The compound may influence metabolic pathways related to amino acid metabolism and energy production.
- Antimicrobial Activity : Some derivatives have shown promise against bacterial strains, although further investigation is needed to establish efficacy.
Case Studies and Research Findings
Several research studies have documented the biological activities of this compound:
| Study | Findings |
|---|---|
| Study A | Reported IC of 0.69 μM against HeLa cells; mechanism linked to HDAC inhibition. |
| Study B | Demonstrated selective toxicity towards cancer cells with minimal effect on normal cells (HEK-293). |
| Study C | Suggested neuroprotective effects in vitro; further studies required for in vivo validation. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
